2-(3-Methylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations .
Preparation Methods
The synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Industrial production often employs multicomponent reactions due to their efficiency in producing a wide range of products in a single synthetic stage .
Chemical Reactions Analysis
2-(3-Methylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be facilitated by transition metal catalysis, leading to the formation of various derivatives.
Common reagents used in these reactions include molecular iodine, transition metal catalysts, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antituberculosis agent, it targets bacterial enzymes and disrupts their function, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-(3-Methylphenyl)imidazo[1,2-a]pyridine is unique due to its specific structural features and functionalization potential. Similar compounds include:
Zolpidem: Used as a hypnotic agent for treating insomnia.
Alpidem: Explored for its anxiolytic properties.
Saripidem: Investigated for its sedative effects.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
2-(3-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-5-4-6-12(9-11)13-10-16-8-3-2-7-14(16)15-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDQXLYKGVOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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